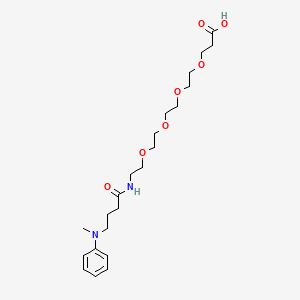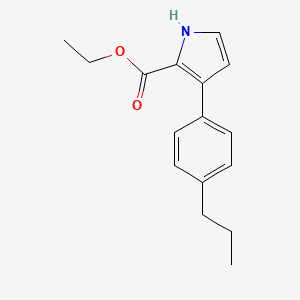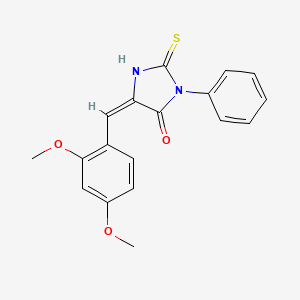
(5E)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic or acidic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
(5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while reduction of the imine group may produce amines.
科学研究应用
Chemistry
In chemistry, (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers may investigate the compound’s ability to interact with specific biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one may be explored for its therapeutic potential. Its ability to modulate biological pathways and interact with molecular targets could make it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound may be used as an intermediate in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
作用机制
The mechanism of action of (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The exact mechanism of action would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.
相似化合物的比较
Similar Compounds
- (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-thione
- (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-amine
Uniqueness
The uniqueness of (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one lies in its specific substitution pattern and the presence of both thiol and imine functional groups. This combination of functional groups allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H16N2O3S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-9-8-12(16(11-14)23-2)10-15-17(21)20(18(24)19-15)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24)/b15-10+ |
InChI 键 |
UFERXBDWCJJQEC-XNTDXEJSSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


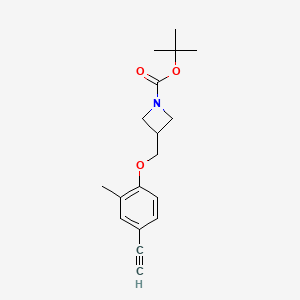
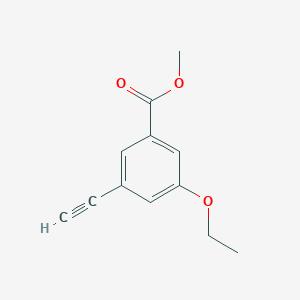
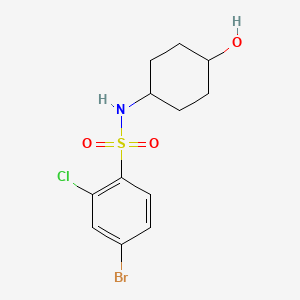
![N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13722367.png)
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)

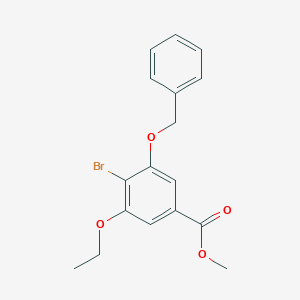
![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)
